1,2,2,4,5,6-Hexachloro-1,3,5-triaza-2$l^{5},4,6-triphosphacyclohex-2-ene

Description

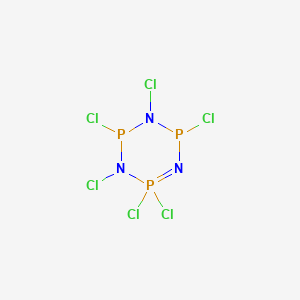

Phosphonitrilic chloride trimer, also known as hexachlorocyclotriphosphazene, is a chemical compound with the formula (NPCl₂)₃. It is a white crystalline solid that is primarily used as a precursor for the synthesis of various organophosphazenes. The compound is notable for its unique six-membered ring structure, which consists of alternating phosphorus and nitrogen atoms, each bonded to two chlorine atoms .

Properties

Molecular Formula |

Cl6N3P3 |

|---|---|

Molecular Weight |

347.7 g/mol |

IUPAC Name |

1,2,2,4,5,6-hexachloro-1,3,5-triaza-2λ5,4,6-triphosphacyclohex-2-ene |

InChI |

InChI=1S/Cl6N3P3/c1-8-10(3)7-12(5,6)9(2)11(8)4 |

InChI Key |

GIDDTSHDTGZRPQ-UHFFFAOYSA-N |

Canonical SMILES |

N1=P(N(P(N(P1Cl)Cl)Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonitrilic chloride trimer is typically synthesized through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl) in the presence of a solvent such as chlorobenzene. The reaction is carried out under an inert atmosphere, usually nitrogen, and involves heating the mixture to a temperature range of 80-132°C. The reaction time can vary from 6 to 10 hours, depending on the specific conditions and catalysts used .

Industrial Production Methods

In industrial settings, the preparation of phosphonitrilic chloride trimer often involves the use of composite catalysts such as zinc chloride, ferric chloride, and magnesium chloride. Pyridine is commonly used as an acid-binding agent to facilitate the reaction. The process aims to achieve high yields and purity, with mole yields reaching up to 85% and purity levels of 99% or higher .

Chemical Reactions Analysis

Types of Reactions

Phosphonitrilic chloride trimer undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as alkoxides, amines, and thiolates.

Polymerization: The trimer can polymerize to form higher molecular weight polymers, including linear oils and elastomers.

Dehydrochlorination: The compound can undergo dehydrochlorination reactions with reagents like catechol and triethylamine, leading to the formation of tris(o-phenylenedioxy)phosphonitrile trimer and related polymers.

Common Reagents and Conditions

Common reagents used in the reactions of phosphonitrilic chloride trimer include sodium alkoxide, catechol, and triethylamine. Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of phosphonitrilic chloride trimer include various substituted phosphazenes, higher molecular weight polymers, and dehydrochlorinated derivatives .

Scientific Research Applications

Phosphonitrilic chloride trimer has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphonitrilic chloride trimer primarily involves its ability to undergo substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is attributed to the electron-deficient nature of the phosphorus atoms in the compound, which makes them susceptible to nucleophilic attack. The resulting substituted phosphazenes exhibit unique properties that are exploited in various applications .

Comparison with Similar Compounds

Phosphonitrilic chloride trimer is part of a broader class of compounds known as phosphazenes, which include both cyclic and linear polymers. Similar compounds include:

Phosphonitrilic chloride tetramer (NPCl₂)₄: This compound also forms a cyclic structure but with four phosphorus and nitrogen atoms.

Phosphonitrilic fluoride and bromide: These compounds undergo similar polymerization-depolymerization reactions but differ in their halogen substituents, leading to variations in their chemical properties.

Cyclophosphazenes: These are cyclic compounds with alternating phosphorus and nitrogen atoms, similar to phosphonitrilic chloride trimer, but with different substituents on the phosphorus atoms.

Phosphonitrilic chloride trimer is unique due to its high reactivity and versatility in forming a wide range of substituted derivatives and polymers, making it a valuable compound in both research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.